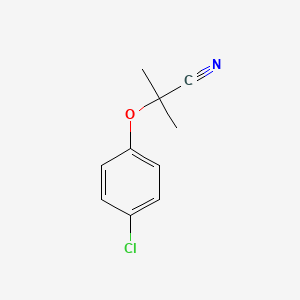

2-(4-Chlorophenoxy)-2-methylpropanenitrile

概要

説明

“2-(4-Chlorophenoxy)-2-methylpropanenitrile” is a chemical compound that is also known as Clofibric acid . It is used in laboratory chemicals . It is an aromatic ether and a member of monochlorobenzenes and a monocarboxylic acid .

Synthesis Analysis

The synthesis of this compound involves keeping the (4-chlorophenoxy)methyl group at C-2 constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized to identify the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole .

Chemical Reactions Analysis

The compound has been used in the production of controlled-release systems, which may help to minimize the side effects that often accompany the conventional application of pesticides . It has also been used in the study of enantioselective stable isotope analysis (ESIA) of polar herbicides .

科学的研究の応用

Agrochemical Impurities and Environmental Impact

A study examined the profile and amount of dioxin impurity in agrochemicals, which included chemicals like 2,4-dichlorophenoxyacetic acid (2,4-D). This research is significant for understanding the environmental impact and safety of these chemicals in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).

Catalytic Applications in Organic Synthesis

Research on methyltrioxorhenium, a catalyst used in organic synthesis, sheds light on the transformation processes of aromatic compounds, relevant to the broader field of organic chemistry and possibly including compounds like 2-(4-Chlorophenoxy)-2-methylpropanenitrile (Mejía & Togni, 2012).

Environmental Degradation Studies

Studies on the degradation of chlorophenols, like 4-chlorophenol, provide insights into the environmental fate of similar chlorophenoxy compounds. Understanding these degradation mechanisms is crucial for assessing the environmental impact of such compounds (Sharma, Mukhopadhyay, & Murthy, 2012).

Photocatalytic Degradation Methods

Research on the photocatalytic degradation of chlorophenols using titanium dioxide doped with copper sulfate has implications for the removal of similar contaminants from the environment. This study contributes to developing more effective methods for purifying water and soil from such pollutants (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Safety and Hazards

作用機序

Target of Action

It is known that it acts in the central nervous system (cns) rather than directly on skeletal muscle . It is also known to block nerve impulses or pain sensations that are sent to the brain .

Mode of Action

Its effects are measured mainly by subjective responses . It is believed to interact with its targets in the CNS, leading to changes in nerve impulse transmission .

Biochemical Pathways

It is known that it can induce oxidative stress in certain organisms . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that it is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of this compound is between 2.3-5 hours .

Result of Action

It is known to block nerve impulses or pain sensations that are sent to the brain . This can lead to a reduction in perceived pain, making it useful in the treatment of certain painful conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxy)-2-methylpropanenitrile. For example, it has been shown to have toxic effects on non-target aquatic plants, leading to a decline in growth and induced oxidative stress . This suggests that the compound’s action can be influenced by its presence in aquatic environments .

生化学分析

Biochemical Properties

2-(4-Chlorophenoxy)-2-methylpropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as chloride channels, specifically the ClC-1 channel, which is crucial for maintaining chloride ion homeostasis in cells . The interaction of this compound with ClC-1 channels results in altered gating properties, affecting the channel’s open probability and ion conductance . This modulation can have downstream effects on cellular processes that depend on chloride ion flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In muscle cells, for instance, this compound has been shown to influence the gating of chloride channels, leading to changes in muscle excitability and contraction . Additionally, this compound can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting gene expression and cellular metabolism . These changes can result in altered cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ClC-1 chloride channel, causing a shift in the voltage dependence of the channel’s open probability . This binding decreases the affinity of the chloride binding site within the channel, leading to faster deactivation at hyperpolarizing potentials . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of ion channels and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular functions without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where specific dosages result in distinct biochemical and physiological responses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the activity of enzymes such as fatty acid-binding proteins (FABP) and peroxisome proliferator-activated receptors (PPAR), affecting lipid metabolism and oxidative stress responses . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and organelles . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy in experimental settings.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus or mitochondria, where it can interact with specific biomolecules and modulate cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

特性

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENFRDUXBGWJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381781 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24889-11-0 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

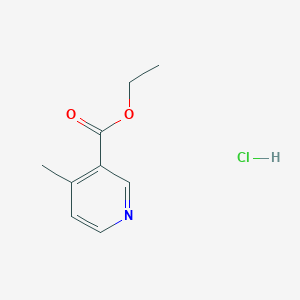

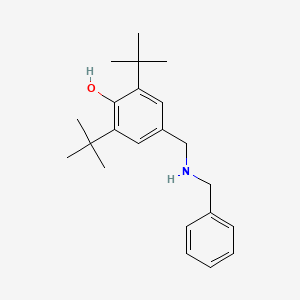

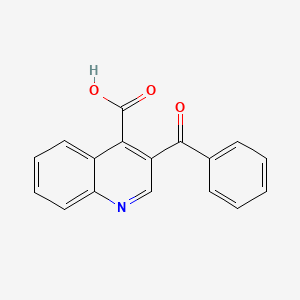

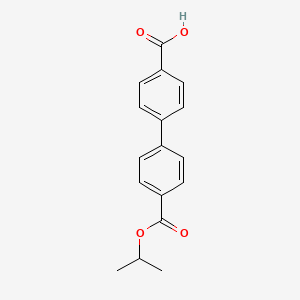

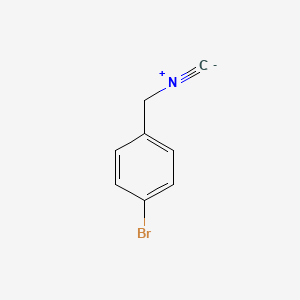

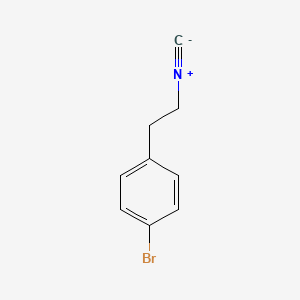

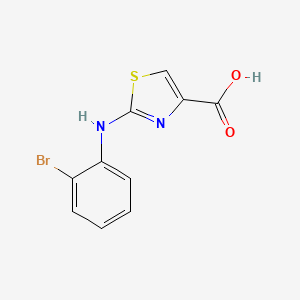

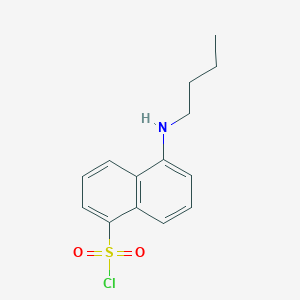

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)

![Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-](/img/structure/B1596708.png)